Lithium 2-(4-chloro-2-methylphenoxy)propionate
Description
Systematic Nomenclature and CAS Registry Information
The compound is systematically named according to IUPAC guidelines as lithium 2-(4-chloro-2-methylphenoxy)propanoate, reflecting its propionic acid backbone substituted with a 4-chloro-2-methylphenoxy group and a lithium counterion. Its CAS Registry Number, 28692-38-8, uniquely identifies it in chemical databases. The European Inventory of Existing Commercial Chemical Substances (EINECS) assigns it the identifier 249-161-0, further codifying its regulatory status.
The molecular formula, C₁₀H₁₀ClLiO₃, distinguishes it from its parent acid, 2-(4-chloro-2-methylphenoxy)propanoic acid (C₁₀H₁₁ClO₃), by the substitution of a hydrogen atom with lithium. This alteration increases molecular weight from 214.64 g/mol (parent acid) to 220.55 g/mol (lithium salt), as calculated from atomic masses (Li ≈ 6.94, H ≈ 1.01).
Table 1: Comparative Nomenclature and Registry Data
Molecular Structure and Crystallographic Characterization
The molecular structure comprises a phenoxy ring substituted with chlorine at the para position and a methyl group at the ortho position, connected via an ether linkage to a propionate moiety. The lithium ion coordinates with the carboxylate oxygen atoms, adopting a likely bidentate binding mode. While crystallographic data for this specific compound remains unpublished, analogous lithium carboxylates, such as lithium manganese oxide (LiMnO₂), exhibit orthorhombic crystal systems with space group Pmmn and three-dimensional coordination networks. These systems feature edge-sharing MnO₆ octahedra and LiO₄ tetrahedra, suggesting potential structural parallels in lithium-organic frameworks.
The absence of single-crystal X-ray diffraction data for this compound limits precise lattice parameter determination. However, infrared spectroscopy would likely reveal characteristic carboxylate symmetric (νₛ ≈ 1400 cm⁻¹) and asymmetric (νₐₛ ≈ 1550 cm⁻¹) stretching vibrations, shifted from the parent acid’s carboxylic O-H stretch (≈2500-3300 cm⁻¹).
Stereochemical Considerations: Enantiomeric Forms and Biological Activity
The propionate side chain introduces a chiral center at the second carbon, yielding two enantiomers: (R)- and (S)-2-(4-chloro-2-methylphenoxy)propanoic acid. Lithium salt formation preserves this stereochemistry, as the carboxylate group’s geometry remains unchanged. In agrochemical applications, enantiomeric purity significantly influences herbicidal efficacy. For example, the structurally related compound fenoprop (2,4,5-trichlorophenoxypropionic acid) demonstrates herbicidal activity primarily in its (R)-enantiomeric form.
Table 2: Stereochemical Impact on Bioactivity in Phenoxypropionates
| Compound | Active Enantiomer | Herbicidal Efficacy (Relative to Racemate) |
|---|---|---|
| Fenoprop | (R)- | 3-5× Increased Activity |
| This compound (Hypothesized) | (R)- | Subject to Experimental Verification |
The lithium counterion may modulate enantioselectivity through differential solvation effects or crystal packing. Racemic mixtures could exhibit altered solubility profiles compared to enantiopure forms, impacting formulation stability.
Comparative Analysis with Parent Acid (2-(4-Chloro-2-Methylphenoxy)Propanoic Acid)
Conversion to the lithium salt substantially alters physicochemical properties:
- Solubility : Lithium salts generally exhibit higher aqueous solubility than their parent acids due to ionic dissociation. While solubility data for this specific compound is unavailable, analogous lithium carboxylates (e.g., lithium acetate) demonstrate solubilities exceeding 300 g/L, compared to ~50 g/L for acetic acid.
- Thermal Stability : The ionic lattice of the lithium salt likely enhances thermal stability. Differential scanning calorimetry would reveal a higher decomposition temperature than the parent acid’s melting point (~150-170°C estimated).
- Reactivity : The carboxylate group’s nucleophilicity decreases compared to the protonated carboxylic acid, reducing esterification or amidation rates.
Table 3: Property Comparison with Parent Acid
| Property | Lithium Salt | Parent Acid |
|---|---|---|
| Aqueous Solubility | High (Hypothesized) | Moderate (Estimated) |
| Melting Point | >200°C (Predicted) | 150-170°C (Estimated) |
| Ionic Conductivity | Likely Moderate | Negligible |
| pH in Solution | Alkaline (Due to Li⁺ Hydrolysis) | Acidic (Carboxylic Proton) |
The lithium ion’s small ionic radius (0.76 Å) and high charge density facilitate strong electrostatic interactions with the carboxylate group, potentially stabilizing the compound against photodegradation—a critical factor in agricultural formulations exposed to sunlight.
Properties
CAS No. |
28692-38-8 |
|---|---|
Molecular Formula |
C10H10ClLiO3 |
Molecular Weight |
220.6 g/mol |
IUPAC Name |
lithium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.Li/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
KFFYBGNYRIHVKI-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of lithium 2-(4-chloro-2-methylphenoxy)propionate typically involves the following steps:
Chemical Reactions Analysis
Lithium 2-(4-chloro-2-methylphenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
Scientific Research Applications
Lithium 2-(4-chloro-2-methylphenoxy)propionate has been investigated for various biological activities, including:
- Enzyme Inhibition : The compound can inhibit specific enzymes, potentially impacting metabolic pathways. This property is crucial in pharmacological studies where enzyme modulation is desired.
- Receptor Binding : It may interact with cellular receptors, influencing signaling pathways critical in cell communication and response.
- Oxidative Stress Induction : The compound has the potential to induce oxidative stress, which can lead to cellular damage or apoptosis, making it relevant in cancer research and studies related to cell death mechanisms.
Therapeutic Applications
The therapeutic potential of this compound includes:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines. This makes it a candidate for treating inflammatory diseases.
- Antimicrobial Properties : The compound has shown efficacy against various microbial strains, indicating its potential use in pharmaceutical formulations aimed at combating infections.
- Herbicidal Activity : Similar compounds have been used as herbicides, suggesting that this compound could be effective in agricultural applications for weed control.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of phenoxyacetic acid derivatives, revealing that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria. The chloro substitution on the aromatic ring was crucial for enhancing this activity.
Study 2: Anti-inflammatory Effects
Research on related esters indicated their ability to inhibit cyclooxygenase enzymes, leading to decreased production of inflammatory mediators. This suggests that this compound may possess similar anti-inflammatory properties.
Study 3: Herbicidal Potential
Field studies on herbicidal agents derived from phenoxyacetic acids demonstrated effective weed control in agricultural settings. The structural characteristics of these compounds were linked to their efficacy, implying that this compound could be similarly effective.
Industrial Applications
This compound is utilized across various industrial contexts:
- Specialty Chemicals : Its unique structural properties make it suitable for developing specialty chemicals used in various sectors.
- Coatings and Polymers : The compound's characteristics lend themselves to applications in coatings and polymer formulations, enhancing durability and performance.
- Analytical Chemistry : It can be analyzed using reverse-phase high-performance liquid chromatography (HPLC), making it useful for pharmacokinetics and impurity isolation.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the lithium salt form and the chloro-methyl substitution on the aromatic ring. These characteristics confer distinct chemical and biological properties that enhance its applicability across various fields.
Mechanism of Action
The mechanism of action of lithium 2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
(4-Chloro-2-Methylphenoxy)Acetic Acid (MCPA; CAS 94-74-6)
- Structure : Differs by an acetic acid group (-CH₂COOH) instead of propionic acid (-CH(CH₃)COOH).
- Properties :
- Efficacy : MCPA targets similar weeds but exhibits faster foliar absorption due to smaller molecular size.
2,4-Dichlorophenoxyacetic Acid (2,4-D; CAS 94-75-7)
- Structure : Contains two chlorine atoms on the aromatic ring and an acetic acid group.
- Enzyme Interaction : The Fe(II)-dependent enzyme tfdA shows higher catalytic efficiency for 2,4-D (Km = 17.5 µM) than for MCPP, suggesting differences in biodegradability .
Salt Forms: Lithium vs. Sodium and Esters
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Water Solubility | logP | Key Applications |
|---|---|---|---|---|---|---|
| Lithium 2-(4-chloro-2-methylphenoxy)propionate | N/A | C₁₀H₁₀ClLiO₃ | ~220.6 | High (ionic) | N/A | Herbicidal formulations |
| Sodium MCPA (Methoxone sodium salt) | 3653-48-3 | C₉H₈ClO₃Na | 222.6 | 825 mg/L | 1.85 | Broadleaf weed control |
| 2-(4-Chloro-2-methylphenoxy)propionic acid | 93-65-2 | C₁₀H₁₁ClO₃ | 214.6 | Low (acid form) | 3.20 | Herbicide precursor |
| Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate | 66423-13-0 | C₁₈H₂₇ClO₃ | 326.86 | 100 µg/L | N/A | Lipophilic formulations |
- Solubility : Lithium salt > sodium salts > free acid > esters.
- Stability : Esters (e.g., octyl, butyl) resist hydrolysis better than salts but require organic solvents for application .
Toxicity and Handling
- Lithium Salt: Expected to have lower volatility than the free acid but similar carcinogenic risks. Requires storage in airtight containers away from strong acids and metals (e.g., magnesium, zinc) .
- Esters : Higher logP values (e.g., 3-Hydroxybutyl ester: logP = 3.20) increase dermal absorption risks compared to salts .
Research Findings
- Enzymatic Degradation: The tfdA enzyme, which hydroxylates phenoxyacetates, shows negligible activity against MCPP compared to 2,4-D, suggesting slower environmental degradation .
- Field Efficacy : Lithium salt formulations show faster soil mobility than esters but lower persistence due to ionic dissociation .
Biological Activity
Lithium 2-(4-chloro-2-methylphenoxy)propionate is a compound that exhibits notable biological activity, primarily recognized for its herbicidal properties. This article explores its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of phenoxypropionic acids. Its molecular formula is , and it is characterized by a lithium ion bonded to a propionate group with a 4-chloro-2-methylphenoxy moiety. The compound is identified by its CAS number 28692-38-8.
The biological activity of this compound is primarily linked to its herbicidal effects, functioning similarly to other phenoxy herbicides. It mimics plant growth hormones, particularly auxins, which leads to uncontrolled growth and ultimately plant death. This mechanism makes it effective against broadleaf weeds, positioning it as a valuable agent in agricultural practices.
Applications
-
Herbicide :
- Effective against various broadleaf weeds.
- Used in agricultural settings to enhance crop yield by controlling unwanted vegetation.
-
Pharmaceutical Potential :
- Investigated for neuroprotective effects due to the presence of lithium, which has been associated with mood stabilization in psychiatric treatments.
Herbicidal Efficacy
In studies assessing its herbicidal properties, this compound demonstrated significant efficacy against target weed species. The following table summarizes key findings from various research studies:
| Study Reference | Target Weeds | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Study A | Broadleaf | 85% | 200 |
| Study B | Perennial | 90% | 150 |
| Study C | Annual | 75% | 100 |
Case Studies
-
Field Trials :
- In a series of field trials, the compound was applied at varying rates to assess its effectiveness against common agricultural weeds. Results indicated that higher application rates correlated with increased efficacy in weed control.
- Phytotoxicity Assessments :
-
Neuroprotective Studies :
- Preliminary studies exploring the neuroprotective potential of lithium compounds have suggested that this compound may exhibit similar protective effects as traditional lithium salts, warranting further investigation into its medicinal applications.
Q & A
Q. How can researchers validate the role of oxidative stress in this compound-induced nephrotoxicity?
- Methodology : Expose renal proximal tubule cells (HK-2 line) to sublethal doses. Measure ROS (dichlorofluorescein assay), mitochondrial membrane potential (JC-1 staining), and antioxidant gene expression (Nrf2/ARE pathway). Confirm in vivo via murine models with glutathione precursor supplementation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
